molecular formula C20H32O4 B1244486 Delta(6)-trans,Delta(8)-cis-leukotriene B4

Delta(6)-trans,Delta(8)-cis-leukotriene B4

Cat. No.: B1244486
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-GEWAPNICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3H]Leukotriene B4: is a radiolabeled form of leukotriene B4, a potent inflammatory mediator derived from arachidonic acid. It is used extensively in scientific research to study the binding and activity of leukotriene B4 receptors, particularly in the context of inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [3H]Leukotriene B4 involves the tritium labeling of leukotriene B4. One method involves the use of tritium gas to label leukotriene B4 through a catalytic exchange reaction. This process typically requires a catalyst such as palladium on carbon and is conducted under controlled conditions to ensure the incorporation of tritium into the leukotriene B4 molecule .

Industrial Production Methods: Industrial production of [3H]Leukotriene B4 is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of leukotriene B4 followed by tritium labeling. The final product is purified using techniques such as high-performance liquid chromatography to ensure high specific activity and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3H]Leukotriene B4 can undergo oxidation to form various metabolites, including 20-hydroxy-leukotriene B4.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions involving [3H]Leukotriene B4 are typically used to study receptor binding and activity.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: [3H]Leukotriene B4 exerts its effects by binding to leukotriene B4 receptors, primarily BLT1 and BLT2. Upon binding, it activates these G protein-coupled receptors, leading to the activation of downstream signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B pathway and the mitogen-activated protein kinase pathway. These pathways play crucial roles in mediating inflammatory responses, including the recruitment and activation of leukocytes .

Comparison with Similar Compounds

Uniqueness: [3H]Leukotriene B4 is unique due to its radiolabeling, which allows for precise tracking and quantification in binding studies and receptor characterization. This radiolabeling provides a significant advantage in research applications, enabling detailed analysis of receptor-ligand interactions and the study of leukotriene B4’s role in various biological processes .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6E,8Z,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19-/m1/s1

InChI Key

VNYSSYRCGWBHLG-GEWAPNICSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delta(6)-trans,Delta(8)-cis-leukotriene B4
Reactant of Route 2
Delta(6)-trans,Delta(8)-cis-leukotriene B4
Reactant of Route 3
Reactant of Route 3
Delta(6)-trans,Delta(8)-cis-leukotriene B4
Reactant of Route 4
Reactant of Route 4
Delta(6)-trans,Delta(8)-cis-leukotriene B4
Reactant of Route 5
Delta(6)-trans,Delta(8)-cis-leukotriene B4
Reactant of Route 6
Delta(6)-trans,Delta(8)-cis-leukotriene B4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.